molecular formula C15H21N3O B7059790 2-[3-(2-Hydroxycyclohexyl)propylamino]pyridine-4-carbonitrile

2-[3-(2-Hydroxycyclohexyl)propylamino]pyridine-4-carbonitrile

Cat. No.: B7059790
M. Wt: 259.35 g/mol
InChI Key: HAGHHMLLPSZPCY-UHFFFAOYSA-N
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Description

2-[3-(2-Hydroxycyclohexyl)propylamino]pyridine-4-carbonitrile is a complex organic compound that features a pyridine ring substituted with a carbonitrile group and an amino group linked to a hydroxycyclohexyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-Hydroxycyclohexyl)propylamino]pyridine-4-carbonitrile typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Hydroxycyclohexyl Moiety: Cyclohexanone is reacted with a suitable reducing agent, such as sodium borohydride, to form 2-hydroxycyclohexanone.

    Amination: The 2-hydroxycyclohexanone is then reacted with 3-bromopropylamine under basic conditions to form 3-(2-hydroxycyclohexyl)propylamine.

    Coupling with Pyridine Derivative: The 3-(2-hydroxycyclohexyl)propylamine is coupled with 4-cyanopyridine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-Hydroxycyclohexyl)propylamino]pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride in dry ether under reflux.

    Substitution: Various alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: 2-[3-(2-Oxocyclohexyl)propylamino]pyridine-4-carbonitrile.

    Reduction: 2-[3-(2-Hydroxycyclohexyl)propylamino]pyridine-4-amine.

    Substitution: Derivatives with different alkyl or acyl groups attached to the amino moiety.

Scientific Research Applications

2-[3-(2-Hydroxycyclohexyl)propylamino]pyridine-4-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its potential interactions with neurotransmitter receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the effects of cyclohexyl derivatives on biological systems, providing insights into their pharmacokinetics and pharmacodynamics.

Mechanism of Action

The mechanism of action of 2-[3-(2-Hydroxycyclohexyl)propylamino]pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The hydroxycyclohexyl moiety may enhance its binding affinity and selectivity, while the pyridine ring can participate in π-π interactions with aromatic residues in the target proteins. This compound may modulate the activity of these targets, leading to therapeutic effects or changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-[3-(2-Hydroxycyclohexyl)propylamino]pyridine-3-carbonitrile: Similar structure but with the nitrile group at a different position on the pyridine ring.

    2-[3-(2-Hydroxycyclohexyl)propylamino]pyridine-4-carboxamide: Similar structure but with a carboxamide group instead of a nitrile group.

Uniqueness

2-[3-(2-Hydroxycyclohexyl)propylamino]pyridine-4-carbonitrile is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity. The combination of the hydroxycyclohexyl moiety with the pyridine-4-carbonitrile scaffold provides a distinct set of properties that can be exploited in various applications.

Properties

IUPAC Name

2-[3-(2-hydroxycyclohexyl)propylamino]pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c16-11-12-7-9-18-15(10-12)17-8-3-5-13-4-1-2-6-14(13)19/h7,9-10,13-14,19H,1-6,8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGHHMLLPSZPCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CCCNC2=NC=CC(=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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